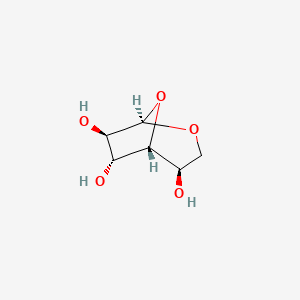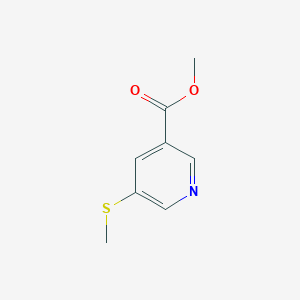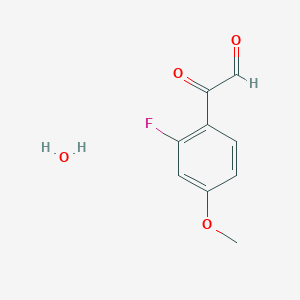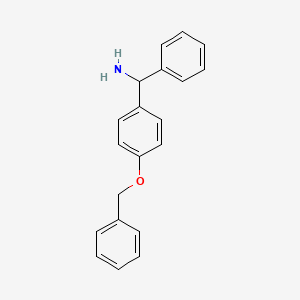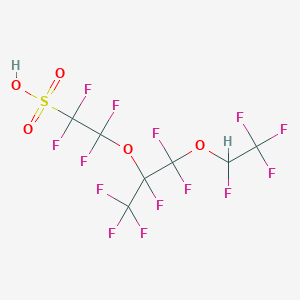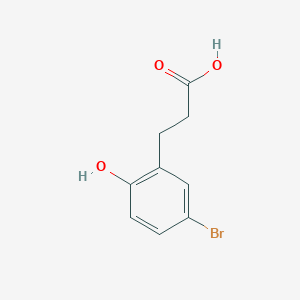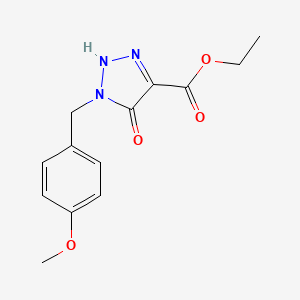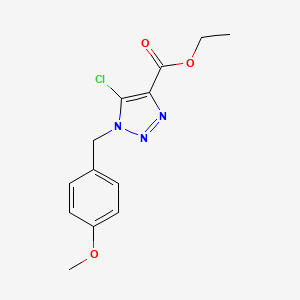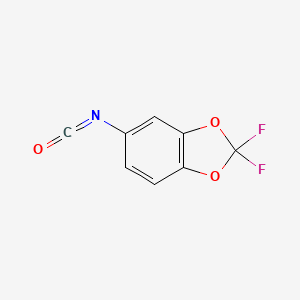
4-(Dichloromethylene)morpholin-4-ium
Overview
Description
4-(Dichloromethylene)morpholin-4-ium, also known as 4-DCM, is an organic compound with a molecular formula of C5H10Cl2N2. It is a colorless liquid with a sweet odor and a boiling point of 140 °C. 4-DCM is a member of the morpholinium family of compounds, which are derivatives of morpholine. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Scientific Research Applications
Application in Organic Synthesis
4-(Dichloromethylene)morpholin-4-ium and its derivatives have been utilized in various organic synthesis processes. For instance, the conversion of 2-aryl-4-dichloromethylen-5(4H)oxazolones to 5-acylamino-substituted pyrimidine bases demonstrates the utility of such compounds in creating complex organic structures. This process, involving treatments with benzamidine followed by morpholine, results in substituted pyrimidines, a class of compounds with significant biological activity (Prokopenko et al., 2009).
Role in Crystal Structure Analysis
The crystal structure of 4-(2-ammonioethyl)morpholin-4-ium dichloridodiiodidocadmate/chloridotriiodidocadmate (0.90/0.10) has been studied, showing that these compounds can form three-dimensional networks via hydrogen bonds. This study contributes to our understanding of the structural chemistry of morpholinium compounds (Rhouma et al., 2016).
Applications in Nonlinear Optical (NLO) Materials
Morpholin-4-ium derivatives have been explored for their potential in nonlinear optical applications. For example, the synthesis, structure, and characterization of morpholin-4-ium p-aminobenzoate, a novel organic NLO single crystal, indicate its suitability for various NLO applications. Studies like these highlight the promise of morpholin-4-ium compounds in advanced optical technologies (Shanmugam et al., 2012).
In Medicinal Chemistry and Drug Design
Morpholin-4-ium compounds are being investigated in medicinal chemistry, particularly in the development of inhibitors for specific biochemical pathways. For instance, the discovery of a non-nitrogen containing morpholine isostere has been applied in creating inhibitors for the PI3K-AKT-mTOR pathway, a critical target in cancer therapy (Hobbs et al., 2019).
Corrosion Inhibition
Morpholine and piperazine-based carboxamide derivatives have been studied as corrosion inhibitors for mild steel in HCl medium. This research suggests the potential of morpholin-4-ium compounds in industrial applications, particularly in protecting metal surfaces from corrosion (Nnaji et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for 4-(Dichloromethylene)morpholin-4-ium are not mentioned in the search results, it is noted that similar compounds, such as slow-releasing H2S donors, are potent tools to study the biological functions of H2S . More work needs to be performed on these new compounds to unravel the mechanisms behind H2S release and pace of its discharge, as well as to define the effects of by-products of donors after H2S liberation . This could lead to a better understanding of the biological effects of H2S and the development of a new class of therapeutic agents with potential to treat a wide range of human diseases .
properties
IUPAC Name |
4-(dichloromethylidene)morpholin-4-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2NO/c6-5(7)8-1-3-9-4-2-8/h1-4H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUABYASVVAOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]1=C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dichloromethylene)morpholin-4-ium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3043129.png)
